REACTION_CXSMILES
|
[O-:1]Cl.[Na+].[Cl:4][C:5]1[N:6]=[C:7]2[N:11]([C:12]=1[CH:13]=[O:14])[CH:10]=[CH:9][S:8]2>O.C(O)(C)(C)C>[Cl:4][C:5]1[N:6]=[C:7]2[N:11]([C:12]=1[C:13]([OH:1])=[O:14])[CH:10]=[CH:9][S:8]2 |f:0.1|
|
Name
|
|
Quantity
|
230 mmol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
NaH2PO4
|
Quantity
|
176 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.8 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2SC=CN2C1C=O
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 8 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are partially removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate is filtered off
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate is filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |